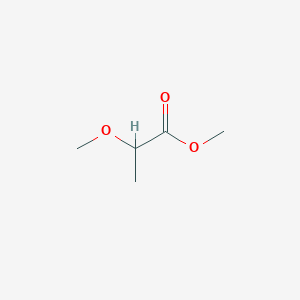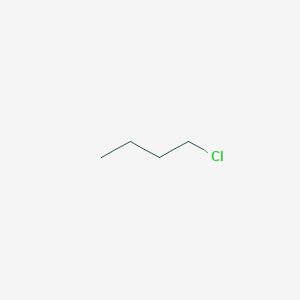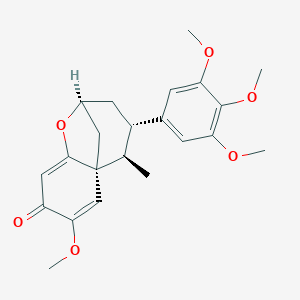![molecular formula C16H13BrO2S B031655 3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene CAS No. 176672-06-3](/img/structure/B31655.png)
3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene
Descripción general
Descripción
"3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene" is a compound belonging to the benzo[b]thiophene family. Benzo[b]thiophenes are heterocyclic compounds that have been studied for various applications due to their unique chemical properties.
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives, including compounds similar to the one , typically involves bromination, nitration, and other substitution reactions. For instance, Clarke, Scrowston, and Sutton (1973) investigated the bromination and other reactions of 4-methoxybenzo[b]thiophen derivatives (Clarke, Scrowston, & Sutton, 1973) Additionally, Kobayashi et al. (2010) demonstrated the synthesis of 3-substituted benzo[b]thiophenes from α-substituted 2-bromo-β-methoxystyrenes, which may be relevant to the synthesis of the compound (Kobayashi, Nakai, Fukamachi, & Konishi, 2010).
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives is characterized by the presence of a thiophene ring fused to a benzene ring. The substituents on this basic structure, such as methoxy and bromo groups, influence the overall molecular geometry and properties. For instance, the study by Hyeong Choi et al. (2010) on a related compound highlights the planar nature of the 3-methoxyphenyl unit and its impact on molecular structure (Choi, Shim, Han, Kang, & Sung, 2010).
Chemical Reactions and Properties
Benzo[b]thiophene derivatives undergo various chemical reactions, including electrophilic substitution, as discussed by Campaigne, Dinner, and Haseman (1971) (Campaigne, Dinner, & Haseman, 1971). These reactions are influenced by the nature of the substituents on the thiophene ring.
Aplicaciones Científicas De Investigación
Synthesis Methods :
- 3-Benzo[b]thienyl-lithium, an intermediate for synthesizing 3-substituted benzo[b]thiophens, is derived from similar compounds (Dickinson & Iddon, 1968).
- A method to synthesize 3-substituted benzo[b]thiophenes from substituted 2-bromo-β-methoxystyrenes involves bromine-lithium exchange, sulfur reaction, and hydriodic acid treatment (Kobayashi et al., 2010).
- An improved synthesis method for 6-methoxy-2-(4-methoxyphenyl)benzothiophene using methanesulfonic acid, which enhances raloxifene hydrochloride production, has been developed (Liao Qing-jiang, 2003).
Pharmaceutical Applications :
- Synthesis of biologically active compounds like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol and methoxymethyl-substituted arylphenols was achieved (Akbaba et al., 2010).
- The synthesis of Arzoxifene, a pharmaceutical compound, utilized 6-Methoxy-2-(4-bromophenyl)benzo[b]thiophene as a key intermediate (Ji Ya-fei, 2011).
Chemical Properties and Reactions :
- Reactions of benzo[b]thiophen derivatives yield various products, including 2,7-disubstituted derivatives, through processes like dibromination and dinitration (Clarke et al., 1973).
- Studies on the self-condensation of 3-halogeno-4-methoxyphenylpropiolic acids show the formation of complex compounds like halogeno-naphthalene-dicarboxylic anhydrides (Baddar et al., 1968).
- Efficient synthesis of substituted benzo[b]thiophenes at lower temperatures with limited usage of reagents has been achieved, improving upon traditional methods (Pié & Marnett, 1988).
Novel Compounds and Reactions :
- Synthesis of unusual fused heterocycles like 2,3-diarylquinolines and 2,3-diaryltetrahydroquinolines using benzo[b]thiophene derivatives illustrates the versatility of these compounds in creating complex molecules (Fournier dit Chabert et al., 2006).
Propiedades
IUPAC Name |
3-bromo-6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2S/c1-18-11-5-3-10(4-6-11)16-15(17)13-8-7-12(19-2)9-14(13)20-16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSZQHJDTPXYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



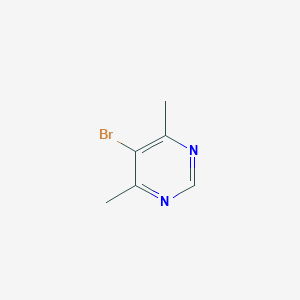
![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)

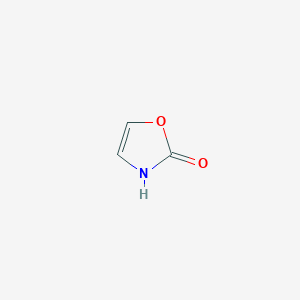
![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)



